2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide
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Overview
Description
2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide is a complex organic compound featuring a benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the synthesis for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group yields sulfone derivatives, while reduction of the benzimidazole ring produces dihydrobenzimidazole derivatives .
Scientific Research Applications
2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and drug discovery.
Medicine: Benzimidazole derivatives are known for their therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory activities. This compound may be explored for similar medicinal applications.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. The ethylsulfonyl group may enhance the compound’s solubility and bioavailability, while the N-methyl-N-phenylacetamide moiety can influence its binding affinity and selectivity. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide: Similar structure but with a methylsulfonyl group instead of ethylsulfonyl.
2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-ethyl-N-phenylacetamide: Similar structure but with an N-ethyl group instead of N-methyl.
2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-(4-methylphenyl)acetamide: Similar structure but with a 4-methylphenyl group instead of phenyl
Uniqueness
The uniqueness of 2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The ethylsulfonyl group enhances its solubility, while the benzimidazole core provides a versatile scaffold for interactions with biological targets. This combination makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-(2-ethylsulfonylbenzimidazol-1-yl)-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-3-25(23,24)18-19-15-11-7-8-12-16(15)21(18)13-17(22)20(2)14-9-5-4-6-10-14/h4-12H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOFQJQBWJEBTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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